3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide
Description
4-[({[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of benzothiophene, thiadiazole, and benzenesulfonamide moieties
Properties
Molecular Formula |
C20H15ClFN5O3S4 |
|---|---|
Molecular Weight |
556.1 g/mol |
IUPAC Name |
3-chloro-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H15ClFN5O3S4/c1-2-15-25-26-20(33-15)27-34(29,30)12-6-4-11(5-7-12)23-19(31)24-18(28)17-16(21)13-8-3-10(22)9-14(13)32-17/h3-9H,2H2,1H3,(H,26,27)(H2,23,24,28,31) |
InChI Key |
MZIIRJDMWYJBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene and thiadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[({[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[({[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[({[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their biological activities and applications in medicinal chemistry.
Thiadiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.
Benzenesulfonamide derivatives: Commonly used as intermediates in the synthesis of various drugs
Uniqueness
4-[({[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to its combination of multiple functional groups, which can impart a range of chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
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